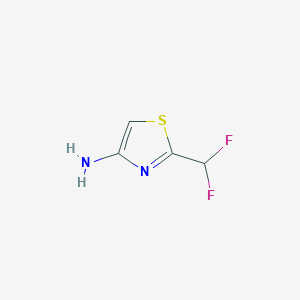

4-Thiazolamine, 2-(difluoromethyl)-

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. bohrium.comnih.gov This structural motif is present in a vast array of biologically active compounds, including the antibiotic penicillin and vitamin B1 (thiamine). bohrium.comnih.gov The versatility of the thiazole nucleus allows it to serve as a scaffold for developing drugs with a wide spectrum of therapeutic applications, such as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govmdpi.comresearchgate.net Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. nih.gov The most common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govresearchgate.net

Role of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical synthesis, profoundly altering their physical, chemical, and biological properties. mdpi.comnih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.comnih.gov This imparts enhanced thermal stability and resistance to metabolic degradation. mdpi.commdpi.com In medicinal chemistry, replacing hydrogen with fluorine or fluorinated alkyl groups, such as the difluoromethyl (-CHF2) group, can modulate a compound's lipophilicity, membrane permeability, and binding affinity to biological targets. bohrium.comnih.gov This strategic fluorination has led to the development of numerous successful pharmaceuticals and agrochemicals. mdpi.commdpi.com

Rationale for Dedicated Investigation of 4-Thiazolamine, 2-(difluoromethyl)-

The specific focus on 4-Thiazolamine, 2-(difluoromethyl)- stems from the strategic combination of the proven 4-aminothiazole scaffold with the property-modulating difluoromethyl group. Researchers are driven by the hypothesis that the introduction of the -CHF2 group at the 2-position of the thiazole ring can lead to new or improved biological activities. The investigation aims to understand the structure-activity relationships (SAR) and to determine how this specific fluorination pattern influences the molecule's interaction with biological targets compared to its non-fluorinated or trifluoromethylated counterparts. The goal is to develop novel compounds with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.

Overview of Current Research Landscape for Closely Related Thiazolamines

The research field of 2-aminothiazoles is vibrant and expansive. Numerous studies have explored derivatives for a wide range of therapeutic areas. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their potent antitumor properties. bohrium.com Other research has focused on aminothiazoles bearing trifluoromethylphenyl substituents, which have shown significant antiviral activity against influenza A strains. nih.gov The 2-aminothiazole (B372263) core is a key component in kinase inhibitors like Dasatinib, a drug used in cancer therapy. nih.gov Furthermore, extensive research has been conducted on synthesizing and evaluating 2-aminothiazole derivatives as antibacterial, antifungal, and antioxidant agents. nih.govnih.govrjptonline.org This broad interest underscores the perceived potential of the thiazolamine scaffold in drug discovery.

| Research Area of Related Thiazolamines | Example Substituents | Investigated Activity | Reference |

| Anticancer | 4-Aminophenyl, 3-Methylphenyl | Potent cytotoxicity in cancer cell lines | bohrium.com |

| Antiviral | 4-Trifluoromethylphenyl | Activity against Influenza A | nih.gov |

| Antibacterial | Thiophen-2-yl, Pyridin-2-yl | Activity against Mycobacterium tuberculosis | nih.gov |

| Antioxidant | 4-Methoxyphenyl-amino | Free radical scavenging | nih.gov |

| Kinase Inhibition | Various complex side chains | Inhibition of enzymes like Src kinase | nih.gov |

Research Objectives and Scope of Academic Inquiry for the Compound

The primary research objectives for 4-Thiazolamine, 2-(difluoromethyl)- encompass a multi-faceted academic inquiry. The initial and most fundamental objective is the development of an efficient and scalable synthetic route to obtain the pure compound. Following successful synthesis, a comprehensive characterization using modern spectroscopic and analytical techniques (such as NMR, IR, and Mass Spectrometry) is essential to confirm its structure and purity.

Subsequent objectives focus on a systematic evaluation of its physicochemical and biological properties. This includes:

Physicochemical Profiling: Determining properties like solubility, lipophilicity (logP), and pKa.

Biological Screening: Assessing its activity across a panel of biological assays, likely targeting areas where other thiazolamines have shown promise, such as oncology, virology, and bacteriology.

Structure-Activity Relationship (SAR) Studies: Comparing its activity to non-fluorinated and other halogenated analogs to precisely quantify the effect of the 2-(difluoromethyl) group.

Mechanism of Action Studies: For any significant biological activity discovered, further research would aim to elucidate the specific molecular mechanism by which the compound exerts its effect.

This structured inquiry is designed to fully map the chemical and biological profile of 4-Thiazolamine, 2-(difluoromethyl)-, thereby establishing its potential for further development in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C4H4F2N2S |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-1,3-thiazol-4-amine |

InChI |

InChI=1S/C4H4F2N2S/c5-3(6)4-8-2(7)1-9-4/h1,3H,7H2 |

InChI Key |

HZVGAWJCOKUEEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thiazolamine, 2 Difluoromethyl and Its Precursors

Established and Emerging Synthetic Routes to 2-Aminothiazoles

The 2-aminothiazole (B372263) moiety is a common structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.govmdpi.com These can be broadly categorized into cyclization reactions, multicomponent reactions, and ring transformations.

Hantzsch-Type Cyclization Reactions

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives. nih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.net For the synthesis of 2-aminothiazoles, an α-haloketone or α-haloaldehyde is reacted with thiourea. chemicalbook.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with some syntheses proceeding under neutral conditions, while others utilize acidic or basic catalysts to promote the reaction. rsc.org For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles, whereas under acidic conditions, a mixture of isomers can be formed. rsc.org Modern variations of the Hantzsch synthesis include solvent-free reactions and the use of microreactor systems to improve reaction efficiency and control. organic-chemistry.orgrsc.org

A common strategy involves the in situ generation of the α-haloketone. For example, a ketone can be halogenated using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) and then reacted with thiourea in a one-pot procedure. rsc.org

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type | Reference |

| α-Haloketone | Thiourea | - | 2-Aminothiazole | |

| Ketone | Thiourea | Iodine | 2-Aminothiazole | mdpi.com |

| α-Bromoacetophenone | Thiourea | Solvent-free | 2-Aminothiazole | organic-chemistry.org |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor | 2-Aminothiazole | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 2-aminothiazoles.

One such strategy involves the reaction of a ketone, an active methylene (B1212753) compound, and a sulfur source, often in the presence of a catalyst. For example, the reaction of acetamide (B32628) derivatives with substituted benzaldehydes and malononitrile (B47326) can lead to the formation of functionalized thiazole derivatives. nih.govmdpi.com Another approach utilizes the reaction of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles. organic-chemistry.org These methods provide a high degree of molecular diversity and are often conducted in a one-pot fashion, simplifying the synthetic process.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Acetamide derivative | Substituted benzaldehyde | Malononitrile | Functionalized thiazole | nih.govmdpi.com |

| Enaminone | Cyanamide | Elemental Sulfur | 2-Amino-5-acylthiazole | organic-chemistry.org |

Ring Transformation Approaches

The synthesis of 2-aminothiazoles can also be achieved through the transformation of other heterocyclic ring systems. While less common than cyclization or multicomponent strategies, these methods can provide access to specific substitution patterns. For instance, certain thiazoline (B8809763) derivatives can be oxidized to form the corresponding thiazole.

Strategies for Introduction of the Difluoromethyl Group at the 4-Position

The introduction of a difluoromethyl (CHF₂) group onto an aromatic ring is a key transformation in the synthesis of many modern pharmaceuticals. This group can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. For the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-, the difluoromethyl group needs to be introduced at the 4-position of the thiazole ring. This can be achieved through either direct difluoromethylation of a pre-formed thiazole ring or by using a precursor that already contains the difluoromethyl moiety.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation involves the direct replacement of a hydrogen atom on the thiazole ring with a difluoromethyl group. This approach is highly desirable as it avoids the need for pre-functionalization of the substrate. Recent advances in organic chemistry have led to the development of several methods for direct difluoromethylation of heteroarenes. acs.orgacs.org

Radical-based methods are prominent in this area. rsc.org These reactions often employ a difluoromethyl radical precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or other similar reagents, which can generate the •CHF₂ radical under thermal or photochemical conditions. The regioselectivity of the reaction, i.e., whether the difluoromethyl group is introduced at the C4 or C5 position of the thiazole ring, is a critical consideration and can be influenced by the reaction conditions and the electronic properties of the thiazole substrate. Aromatic compounds and heterocycles can undergo electrophilic or nucleophilic substitution reactions depending on the nature of the ring system. youtube.com

| Substrate | Reagent | Method | Product | Reference |

| Heteroarene | Difluoromethyl radical precursor | Radical process | Difluoromethylated heteroarene | rsc.org |

| Heteroarene | NaSO₂CF₂H | Photocatalytic | C-H Difluoromethylation | acs.org |

Indirect Difluoromethylation via Precursors

An alternative to direct difluoromethylation is to construct the thiazole ring using a building block that already contains the difluoromethyl group. This approach offers better control over the regiochemistry of the final product.

One strategy involves the synthesis of a difluoromethyl-containing ketone, which can then be used in a Hantzsch-type cyclization. For example, a difluoromethylated aryl or alkyl iodide can be coupled with an appropriate reagent to form a difluoromethyl ketone. This ketone can then be α-halogenated and subsequently reacted with thiourea to yield the desired 2-amino-4-(difluoromethyl)thiazole. A new method for aromatic difluoromethylation involves a copper-catalyzed cross-coupling and decarboxylation sequence starting from aryl iodides. nih.gov

Another approach could involve the synthesis of a difluoromethyl-substituted thioamide, which would then be reacted with an α-halocarbonyl compound. The synthesis of such specialized thioamides can be challenging but offers a direct route to the target molecule.

| Precursor | Reaction Type | Resulting Intermediate | Subsequent Reaction | Final Product |

| Aryl iodide | Copper-catalyzed cross-coupling and decarboxylation | Difluoromethyl aromatic compound | Further functionalization to a ketone | 2-Amino-4-(difluoromethyl)thiazole |

| Difluoromethyl-containing ketone | α-Halogenation | α-Halo-difluoromethyl ketone | Hantzsch cyclization with thiourea | 2-Amino-4-(difluoromethyl)thiazole |

Optimization of Fluorination Reagents and Conditions

The introduction of a difluoromethyl (CF₂H) group onto a thiazole ring is a critical step in the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-. The efficiency of this transformation is highly dependent on the choice of fluorinating reagents and the optimization of reaction conditions.

Recent advances have focused on direct C-H difluoromethylation methods, which avoid the need for pre-functionalized substrates. One prominent method involves a palladium-catalyzed decarbonylative C-H functionalization using difluoromethyl anhydrides. acs.org The optimization of this process has revealed several key factors. The choice of ligand is crucial; for instance, XantPhos has been identified as a particularly effective ligand, enforcing a specific seesaw geometry on the key Palladium(II)(CF₂H)(carboxylate) intermediate that is believed to enhance reactivity and selectivity for the C(2)-position of the azole ring. acs.org

In other contexts, the choice of base has been shown to be critical in fluorination reactions. Studies on the diastereoselective fluorination of carbanions adjacent to a sulfone group found that the choice of base, such as Lithium Diisopropylamide (LDA), significantly influences the stereochemical outcome. cuny.edu Furthermore, base-controlled chemoselective synthesis has been developed for creating fluorinated benzimidazoles, indicating that the basicity of the reaction medium can direct the reaction towards different pathways, such as hydroamination or defluorinative cyclizations. rsc.org These findings suggest that for the synthesis of 2-(difluoromethyl)thiazoles, a careful screening of bases and ligands is necessary to achieve optimal yields and selectivity.

Table 1: Factors for Optimization in Difluoromethylation Reactions

| Parameter | Variable | Example/Observation | Source |

| Catalyst System | Ligand | XantPhos enforces a seesaw geometry in Pd(II) intermediates, improving efficiency. | acs.org |

| Reagent | Fluorine Source | Difluoromethyl anhydrides are used in Pd-catalyzed C-H functionalization. | acs.org |

| Base | Base Type | Lithium Diisopropylamide (LDA) provided the highest diastereoselectivity in certain fluorinations. | cuny.edu |

| Control | Base-Controlled | The choice of base can dictate the reaction pathway (e.g., hydroamination vs. cyclization). | rsc.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-. Investigations have focused on identifying reaction pathways and key intermediates.

Proposed Reaction Pathways and Intermediates

For the palladium-catalyzed C-H difluoromethylation of azoles like thiazole, organometallic mechanistic studies have provided significant insights. The proposed pathway involves a (XantPhos)Pd catalyst. A key intermediate in this cycle is a Palladium(II)(CF₂H)(carboxylate) species. The XantPhos ligand is believed to stabilize an unusual seesaw geometry for this intermediate, which is thought to be responsible for the ligand's effectiveness in promoting the desired C-H functionalization at the C(2) position. acs.org

An alternative mechanistic approach involves the use of difluorocarbene as a C-F source. In the synthesis of related fluorinated benzothiazoles, it is proposed that difluorocarbene, generated from a precursor like Ph₃P⁺CF₂CO₂⁻, reacts with 2-aminobenzenethiols. cas.cn An analogous pathway for a difluoromethylthiazole could involve the reaction of a suitable precursor with a difluorocarbene source. Mechanistic studies on the benzothiazole (B30560) synthesis detected a key reaction intermediate via High-Resolution Mass Spectrometry (HRMS), lending support to a proposed pathway involving the donation of a sulfur lone pair to the C-F antibonding orbital, followed by an attack by the nitrogen atom to furnish a cyclized intermediate, which is then oxidized to the final product. cas.cn

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic data for the synthesis of 4-Thiazolamine, 2-(difluoromethyl)- are not extensively published, general principles can be applied based on the proposed mechanisms.

The rate of the palladium-catalyzed reaction is influenced by factors that affect the stability and reactivity of the key Pd(II) intermediate. The choice of ligand, such as XantPhos, directly impacts the geometry and electronic properties of this intermediate, thereby affecting the activation energy of the C-H activation and reductive elimination steps. acs.org Similarly, in base-mediated fluorinations, the rate and selectivity are dependent on the kinetics of carbanion formation and its subsequent reaction with the electrophilic fluorine source. cuny.edu The use of a strong, non-nucleophilic base like LDA can rapidly generate the reactive intermediate, leading to high diastereoselectivity. cuny.edu

Purification and Isolation Protocols

The final stage of synthesis involves the purification and isolation of the target compound from the reaction mixture and any side products. Standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Chromatographic Separation Techniques

Chromatographic methods are essential for both monitoring reaction progress and for purifying the final product. Thin-layer chromatography (TLC) is widely used to quickly assess the status of a reaction. For the purification of fluorinated thiazole derivatives, TLC is typically performed on silica (B1680970) gel 60 F254 plates, with visualization under UV light. nih.govnih.govacs.org

For preparative-scale purification, column chromatography is the method of choice. This technique uses silica gel as the stationary phase. nih.gov The selection of the mobile phase (eluent) is critical for achieving good separation. A variety of solvent systems have been reported for the purification of related fluorinated and non-fluorinated thiazole compounds.

Table 2: Examples of Chromatographic Conditions for Thiazole Derivatives

| Compound Type | Stationary Phase | Eluent System | Purpose | Source |

| Fluorinated thiazolo[3,2-a]pyrimidin-7-ones | Silica gel 60 | Petroleum Ether / Ethyl Acetate (70/30) | Reaction Monitoring (TLC) | nih.gov |

| Fluorinated hydrazinylthiazoles | Silica gel 60 F254 | Acetone / n-hexane | Purity check (TLC) | nih.govacs.org |

| General Fluorinated Thiazoles | Silica gel 60 (230–400 mesh) | Not specified | Product Purification (Column) | nih.gov |

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent. youtube.com For aminothiazole derivatives, various solvents have been successfully used for recrystallization. For instance, 2-aminothiazole has been recrystallized from benzene, and other derivatives have been purified using 2-propanol. google.comnih.gov

An alternative to recrystallization is purification by precipitation. In one documented method for 2-aminothiazole, the crude product is treated with sulfur dioxide in an aqueous solution. This causes the precipitation of a 2-aminothiazole-bisulfite adduct, which is relatively insoluble in water. google.com The solid adduct can be isolated by filtration, and the pure 2-aminothiazole can then be regenerated from this salt. google.com This method can be highly effective for separating the aminothiazole from water-soluble impurities.

Table 3: Examples of Recrystallization and Precipitation for Aminothiazoles

| Compound | Method | Solvent/Reagent | Key Step | Source |

| 2-Aminothiazole | Recrystallization | Benzene | Crystals form upon cooling of the saturated solution. | google.com |

| Substituted Aminothiazole | Recrystallization | 2-Propanol | The formed precipitate was filtered off and recrystallized. | nih.gov |

| 2-Aminothiazole | Precipitation | Aqueous Sulfur Dioxide | Formation and filtration of an insoluble bisulfite adduct. | google.com |

Filtration and Solvent Evaporation Methodologies

The workup and purification of 4-Thiazolamine, 2-(difluoromethyl)- and its precursors heavily rely on standard yet critical laboratory techniques of filtration and solvent evaporation. The choice of method and its specific parameters are dictated by the physical state of the product (solid or liquid), its stability, and the properties of the solvents used.

Filtration Techniques:

Filtration is a key step for isolating solid products or removing solid impurities from reaction mixtures. In the synthesis of 2-aminothiazole derivatives, filtration is often employed after precipitation or crystallization.

Gravity Filtration: This method is typically used for removing solid impurities from a solution, such as drying agents or undesired solid byproducts.

Vacuum Filtration: This is the more common and efficient method for collecting a desired solid product. It is frequently used to isolate crystalline products of 2-aminothiazole derivatives. For instance, in the synthesis of related fluorinated thiazolo[3,2-a]pyrimidin-7-ones, the final product precipitates from the reaction mixture and is collected by filtration. google.com Similarly, in syntheses of 2-aminothiazole derivatives, the product is often obtained as a solid that can be isolated by filtration and then purified by recrystallization.

The choice of filter media is crucial for effective filtration. The following table summarizes common filter media used in laboratory synthesis.

Table 1: Common Laboratory Filtration Media

| Filter Medium | Application | Advantages | Disadvantages |

| Filter Paper | General purpose filtration of precipitates. | Inexpensive, wide range of pore sizes available. | Can tear, fibers may contaminate the filtrate. |

| Sintered Glass Funnel | Collection of crystalline products, filtration of corrosive solutions. | Reusable, chemically resistant, defined porosity. | More expensive, can be difficult to clean. |

| Celite® (Diatomaceous Earth) | Filtration of very fine or gelatinous precipitates. | Prevents clogging of filter paper, improves filtration speed. | Can absorb some product, requires a layer on top of filter paper. |

In the synthesis of fluorinated amines, simple filtration through a Celite® pad has been reported as a sufficient purification method to obtain the desired products.

Solvent Evaporation Techniques:

After filtration or liquid-liquid extraction, the solvent needs to be removed to isolate the product. The method of choice depends on the solvent's boiling point and the product's thermal stability.

Evaporation under Reduced Pressure (Rotary Evaporation): This is the most common method for efficiently removing large volumes of volatile solvents at a reduced temperature, which is crucial for thermally sensitive compounds. In the synthesis of 2-aminothiazole analogues, after extraction with an organic solvent like ethyl acetate, the solvent is typically evaporated under reduced pressure. researchgate.net

Distillation: For less volatile solvents or when separating liquids with different boiling points, distillation is employed. In the purification of 2-aminothiazole, distillation under reduced pressure (vacuum distillation) is a known method, though it can lead to lower yields for unstable compounds. google.com

Nitrogen Blowdown: For small-scale operations, a gentle stream of nitrogen gas can be used to evaporate the solvent. This method is often used for concentrating samples for analysis.

The following table outlines common solvent evaporation methods and their typical applications.

Table 2: Laboratory Solvent Evaporation Methods

| Method | Description | Typical Application | Key Considerations |

| Rotary Evaporation | Solvent is removed under vacuum while the flask is rotated in a heated water bath. | Removal of volatile organic solvents (e.g., ethyl acetate, dichloromethane) from reaction mixtures. | Temperature and pressure must be controlled to avoid bumping and product decomposition. |

| Simple Distillation | Solvent is boiled and the vapor is condensed and collected separately. | Removal of low-boiling solvents from non-volatile solids or high-boiling liquids. | Not suitable for heat-sensitive compounds. |

| Vacuum Distillation | Distillation performed under reduced pressure. | Purification of high-boiling liquids or thermally sensitive compounds. | Requires a vacuum source and careful control of pressure and temperature. |

| Nitrogen Blowdown | A stream of inert gas is passed over the surface of the liquid. | Evaporation of small volumes of solvent from vials or test tubes. | Can be slow for larger volumes; risk of splashing if the gas flow is too high. |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of 4-Thiazolamine, 2-(difluoromethyl)- from the laboratory to a pilot plant or industrial scale presents several challenges inherent to chemical process development, with additional complexities arising from the presence of the difluoromethyl group.

Key Scale-Up Challenges:

Reaction Energetics and Heat Transfer: Exothermic reactions that are easily managed in a laboratory flask can become difficult to control on a larger scale due to the lower surface-area-to-volume ratio of large reactors. This can lead to runaway reactions. Proper engineering controls and potentially a redesign of the cooling system are necessary.

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and lower yields. The choice of stirrer design and mixing speed is critical.

Filtration and Isolation: Transferring a laboratory filtration technique to a larger scale requires different equipment, such as filter presses or centrifuges. The efficiency of washing the filter cake to remove impurities becomes more critical and challenging. The physical properties of the crystals (size, shape) can significantly impact filtration time and efficiency.

Solvent Handling and Recovery: The large volumes of solvents used in industrial processes necessitate efficient recovery and recycling systems for economic and environmental reasons.

Safety and Handling of Reagents: The handling of potentially hazardous reagents and intermediates on a large scale requires stringent safety protocols and specialized equipment. For instance, fluorinating agents can be corrosive and toxic. google.com

Strategies for Successful Scale-Up:

A systematic approach is required to address these challenges.

Table 3: Scale-Up Strategies for Chemical Synthesis

| Challenge | Laboratory Scale | Pilot/Industrial Scale Strategy |

| Heat Management | Cooling bath (ice, dry ice) | Jacketed reactors with controlled heating/cooling fluids, internal cooling coils. |

| Mixing | Magnetic stir bar, overhead stirrer | Baffles, optimized impeller design and agitation speed. |

| Filtration | Büchner funnel, sintered glass funnel | Nutsche filter-dryers, centrifuges, filter presses. |

| Solvent Removal | Rotary evaporator | Large-scale vacuum distillation units, thin-film evaporators. |

| Process Control | Manual addition, visual monitoring | Automated dosing systems, process analytical technology (PAT) for real-time monitoring. |

The introduction of fluorine-containing moieties, such as the difluoromethyl group, often requires specialized and costly reagents. google.com The supply chain for these fluorinated starting materials can also be a challenge for large-scale production. mdpi.com Therefore, process optimization to maximize yield and minimize waste is of paramount importance during the scale-up of the synthesis of 4-Thiazolamine, 2-(difluoromethyl)-.

Advanced Spectroscopic and Structural Characterization of 4 Thiazolamine, 2 Difluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 4-Thiazolamine, 2-(difluoromethyl)-, several types of NMR experiments would be crucial for its structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical analysis of 4-Thiazolamine, 2-(difluoromethyl)-, one would expect to observe signals corresponding to the amine (-NH₂) protons, the proton on the thiazole (B1198619) ring (at position 5), and the proton of the difluoromethyl (-CHF₂) group. The chemical shift (δ) of these protons would be influenced by their local electronic environment. The proton on the thiazole ring would likely appear as a singlet, while the proton of the difluoromethyl group would be split into a triplet by the two adjacent fluorine atoms. The amine protons might appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 4-Thiazolamine, 2-(difluoromethyl)-, distinct signals would be expected for each of the carbon atoms in the thiazole ring and the difluoromethyl group. The carbon atom attached to the fluorine atoms (C-CF₂H) would show a characteristic splitting pattern in the proton-coupled ¹³C NMR spectrum due to carbon-fluorine coupling. The chemical shifts of the thiazole ring carbons would provide insight into the electronic structure of the heterocyclic system.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy would be an essential tool for characterizing 4-Thiazolamine, 2-(difluoromethyl)-. ¹⁹F NMR is highly sensitive and provides information about the fluorine atoms in a molecule. In this case, a single resonance would be expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal would be split into a doublet due to coupling with the adjacent proton. The chemical shift and coupling constant (J-coupling) would be characteristic of the difluoromethyl group in this specific chemical environment.

Two-Dimensional NMR Correlation Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For 4-Thiazolamine, 2-(difluoromethyl)-, a key correlation would be expected between the proton of the difluoromethyl group and the amine protons, if there is through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the proton at position 5 of the thiazole ring to its carbon atom.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-Thiazolamine, 2-(difluoromethyl)-. In a typical ESI-MS experiment, the molecule would be expected to be observed as a protonated molecular ion, [M+H]⁺. The high-resolution mass of this ion would allow for the determination of the elemental formula of the compound with high accuracy. Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions would provide valuable information about the different structural components of the molecule, helping to confirm the connectivity of the thiazole ring and the difluoromethyl-substituted amine group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy.

Detailed Research Findings:

A search of the current scientific literature did not yield specific high-resolution mass spectrometry data for 4-Thiazolamine, 2-(difluoromethyl)-. Therefore, no experimentally determined exact mass values or corresponding molecular formula confirmations can be presented at this time.

Data Table:

| Parameter | Value |

| Calculated Exact Mass | 150.0117 |

| Molecular Formula | C₄H₄F₂N₂S |

| Experimentally Determined Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Instrumentation | Data not available |

Fragmentation Pathway Elucidation

The study of fragmentation pathways in mass spectrometry helps to elucidate the structure of a molecule by analyzing the patterns of how it breaks apart.

Detailed Research Findings:

Specific studies detailing the electron ionization (EI) or other mass spectrometry-induced fragmentation pathways for 4-Thiazolamine, 2-(difluoromethyl)- are not currently available in the public domain. While research on the fragmentation of related heterocyclic compounds exists, direct application of these findings to 4-Thiazolamine, 2-(difluoromethyl)- would be speculative. For instance, studies on other thiazole derivatives often show initial cleavages at the side chains or rupture of the thiazole ring itself. However, without experimental data for the target compound, a definitive fragmentation scheme cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the conformational aspects of a molecule based on its characteristic vibrational modes.

Functional Group Identification via Characteristic Absorptions

IR and Raman spectra exhibit absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups within a molecule.

Detailed Research Findings:

No published experimental IR or Raman spectra for 4-Thiazolamine, 2-(difluoromethyl)- could be located. Therefore, a table of experimentally observed characteristic absorption bands cannot be provided. However, based on the known structure of the molecule, the expected characteristic vibrational frequencies can be predicted.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine) | Symmetric and Asymmetric Stretching | 3500-3300 |

| N-H (Amine) | Bending (Scissoring) | 1650-1580 |

| C=N (Thiazole Ring) | Stretching | 1630-1500 |

| C-N | Stretching | 1350-1250 |

| C-F (Difluoromethyl) | Stretching | 1100-1000 |

| C-S (Thiazole Ring) | Stretching | 700-600 |

Conformational Insights from Vibrational Modes

Analysis of the fine details of vibrational spectra can sometimes provide information about the different conformations a molecule can adopt.

Detailed Research Findings:

In the absence of experimental vibrational spectra and associated computational studies for 4-Thiazolamine, 2-(difluoromethyl)-, no conformational insights based on its vibrational modes can be discussed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Data Acquisition

The acquisition of diffraction data from a single crystal is the first step in determining its crystal structure. This involves mounting a suitable crystal and exposing it to a focused X-ray beam.

Detailed Research Findings:

A search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction studies for 4-Thiazolamine, 2-(difluoromethyl)-. Consequently, no information regarding its crystal system, space group, unit cell dimensions, or atomic coordinates is available. The general procedure for such data acquisition would involve growing a single crystal of the compound, mounting it on a goniometer, and collecting diffraction data at a controlled temperature, often using Mo-Kα or Cu-Kα radiation. researchgate.net

Data Table:

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Radiation | Data not available |

| Temperature (K) | Data not available |

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry, including bond lengths and angles, for 4-Thiazolamine, 2-(difluoromethyl)- would necessitate single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which all geometric parameters can be calculated.

Theoretical Bond Parameters:

In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) could provide theoretical values. For the difluoromethyl group (-CHF2), typical C-F bond lengths are in the range of 1.35 Å and C-H bond lengths are approximately 1.08 Å. The F-C-F bond angle is expected to be around 108.5°, and the H-C-F angle would be similar. nist.gov The geometry of the thiazole ring and its substituents would be influenced by electronic and steric factors.

A table of predicted bond parameters would be structured as follows:

Table 1: Theoretical Bond Lengths and Angles for 4-Thiazolamine, 2-(difluoromethyl)-

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

|---|---|---|---|

| Bond Length | C(2) | C(α) | Data not available |

| Bond Length | C(α) | F(1) | Data not available |

| Bond Length | C(α) | F(2) | Data not available |

| Bond Length | C(α) | H | Data not available |

| Bond Length | C(4) | N(amino) | Data not available |

| Bond Angle | F(1) | C(α) | F(2) |

| Bond Angle | H | C(α) | F(1) |

| Bond Angle | S | C(2) | N(3) |

No experimental data is currently available in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing, crucial for understanding the solid-state properties of a compound, is also derived from single-crystal X-ray diffraction data. This analysis would reveal hydrogen bonding patterns involving the amine group and the nitrogen and sulfur atoms of the thiazole ring, as well as potential weaker interactions like C-H···F or π-π stacking.

Without experimental crystal structure data, a detailed discussion of the supramolecular assembly of 4-Thiazolamine, 2-(difluoromethyl)- remains speculative.

Other Complementary Analytical Techniques

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For 4-Thiazolamine, 2-(difluoromethyl)-, with the molecular formula C4H4F2N2S, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of 4-Thiazolamine, 2-(difluoromethyl)-

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 32.43 |

| Hydrogen | H | 1.01 | 2.72 |

| Fluorine | F | 19.00 | 25.65 |

| Nitrogen | N | 14.01 | 18.91 |

| Sulfur | S | 32.07 | 21.68 |

| Total | | | 100.00 |

Experimental verification of these percentages would be essential to confirm the purity and identity of a synthesized sample. However, no published experimental elemental analysis data for this specific compound was found.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. For instance, the parent compound, thiazole, shows a UV absorption spectrum. nist.gov The presence of the aminophenyl and difluoromethyl groups on the thiazole ring in the title compound would be expected to influence the position and intensity of these absorption bands.

Expected Spectral Characteristics:

One might anticipate π → π* and n → π* transitions associated with the thiazole ring and the amino group. The exact wavelengths (λmax) of these transitions for 4-Thiazolamine, 2-(difluoromethyl)- have not been reported. Studies on similar 5-N-arylaminothiazoles show absorption maxima ranging from 358-410 nm. researchgate.net

Table 3: UV-Visible Absorption Data for 4-Thiazolamine, 2-(difluoromethyl)-

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Thermogravimetric Analysis (TGA) for Thermal Behavior Assessment

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA thermogram would reveal the decomposition temperature and any intermediate thermal events of 4-Thiazolamine, 2-(difluoromethyl)-. This information is valuable for understanding the material's stability under thermal stress.

As with the other analytical techniques, no specific TGA data for 4-Thiazolamine, 2-(difluoromethyl)- is currently available in the public scientific literature.

Chemical Reactivity and Functional Group Transformations of 4 Thiazolamine, 2 Difluoromethyl

Reactivity at the 2-Amino Group

The amino group at the 4-position of the thiazole (B1198619) ring is a key site for various chemical reactions, including alkylation, acylation, and condensation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in 4-Thiazolamine, 2-(difluoromethyl)- possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation involves the reaction with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Similarly, N-acylation occurs when the compound is treated with acyl chlorides or anhydrides, resulting in the corresponding amides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for developing compounds with specific biological activities.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-methyl-4-thiazolamine, 2-(difluoromethyl)- |

| Acyl Chloride | Acetyl Chloride | N-acetyl-4-thiazolamine, 2-(difluoromethyl)- |

| Anhydride | Acetic Anhydride | N-acetyl-4-thiazolamine, 2-(difluoromethyl)- |

Condensation Reactions for Schiff Base Formation

The primary amino group of 4-Thiazolamine, 2-(difluoromethyl)- readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ijpbs.comyoutube.com This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. youtube.com Schiff bases are a significant class of compounds with a wide range of applications, including in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. ijpbs.com The formation of the C=N double bond in the Schiff base introduces a new reactive center and can significantly alter the biological profile of the parent aminothiazole.

The general reaction involves the refluxing of an equimolar mixture of the aminothiazole and a carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ijpbs.com For instance, the reaction of a similar compound, 4,6-difluoro-2-amino benzothiazole (B30560), with various aromatic aldehydes in methanol (B129727) with a catalytic amount of glacial acetic acid has been shown to produce Schiff bases in good yields. ijpbs.com

| Carbonyl Compound | Reaction Conditions | Product |

| Benzaldehyde | Methanol, cat. Acetic Acid, Reflux | N-benzylidene-4-thiazolamine, 2-(difluoromethyl)- |

| Acetone | Ethanol, Reflux | N-(propan-2-ylidene)-4-thiazolamine, 2-(difluoromethyl)- |

| 4-Methoxybenzaldehyde | Methanol, cat. Acetic Acid, Reflux | N-(4-methoxybenzylidene)-4-thiazolamine, 2-(difluoromethyl)- |

Diazotization and Subsequent Transformations

The primary aromatic amino group of 4-Thiazolamine, 2-(difluoromethyl)- can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions.

Diazonium salts are highly versatile intermediates that can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Gomberg-Bachmann Reaction: Arylation by coupling with an aromatic compound.

Reduction: Replacement with a hydrogen atom using reducing agents like hypophosphorous acid (H3PO2).

Coupling Reactions: Azo coupling with activated aromatic compounds to form azo dyes.

These transformations provide a powerful tool for introducing a wide range of functional groups onto the thiazole ring at the 4-position, further highlighting the synthetic utility of 4-Thiazolamine, 2-(difluoromethyl)-.

Reactivity of the Thiazole Ring System

The thiazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing difluoromethyl group.

Electrophilic Substitution Reactions on the Aromatic Ring

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity are influenced by the substituents present on the ring. The nitrogen atom at position 3 is pyridine-like and deactivates the ring towards electrophilic attack, particularly at the C2 and C4 positions. Conversely, the sulfur atom at position 1 can donate electron density to the ring. In the case of 4-Thiazolamine, 2-(difluoromethyl)-, the amino group at C4 is a strong activating group and directs electrophiles to the C5 position. The difluoromethyl group at C2 is strongly electron-withdrawing, which further deactivates the C2 position and reinforces the directing effect of the amino group towards C5.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C5 position.

| Electrophilic Reagent | Expected Product |

| Br2/FeBr3 | 5-bromo-4-Thiazolamine, 2-(difluoromethyl)- |

| HNO3/H2SO4 | 5-nitro-4-Thiazolamine, 2-(difluoromethyl)- |

| SO3/H2SO4 | 4-amino-2-(difluoromethyl)thiazole-5-sulfonic acid |

Nucleophilic Substitution Reactions and Ring Opening Studies

Nucleophilic substitution on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of the electron-withdrawing difluoromethyl group at the C2 position can make this position susceptible to nucleophilic attack, especially if a good leaving group is present. chemicalbook.com While the amino group at C4 is not a typical leaving group, its diazotization (as discussed in 4.1.3) creates a much better leaving group (N2), allowing for nucleophilic substitution at the C4 position.

Directed Metalation Strategies for Further Functionalization

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The process relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent and directs deprotonation to a nearby position, usually ortho to the DMG. pharmaguideline.comnih.govbaranlab.org

In 4-Thiazolamine, 2-(difluoromethyl)-, the primary amino group at the C4 position can serve as a potent DMG. The nitrogen atom's lone pair can coordinate with a strong base like n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent C5 position of the thiazole ring. The C2 position is already substituted, and the C5 proton is activated by both the ortho-amino group and the inherent electronics of the thiazole ring. This strategy provides a reliable route to C5-functionalized derivatives.

While direct experimental data on 4-Thiazolamine, 2-(difluoromethyl)- is not extensively documented in peer-reviewed literature, the principles of directed ortho-metalation are well-established for similar systems. For instance, the metalation of 4-methylisothiazole (B1295217) with n-butyllithium occurs predominantly at the C5 position. researchgate.net The presence of the strongly coordinating amino group at C4 in the title compound is expected to enhance the kinetic acidity of the C5 proton, leading to highly regioselective lithiation at this site.

The resulting C5-lithiated intermediate is a versatile nucleophile that can be quenched with a wide array of electrophiles to introduce new functional groups.

Table 1: Potential C5-Functionalization via Directed Metalation

| Electrophile | Reagent Example | Resulting C5-Substituent |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | Benzaldehyde (C₆H₅CHO) | Hydroxy(phenyl)methyl |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Borylation | Triisopropyl borate (B1201080) (B(Oi-Pr)₃) | Boronic acid (-B(OH)₂) |

This directed metalation strategy offers a predictable and efficient pathway for elaborating the thiazole scaffold, providing access to a diverse library of C5-substituted analogues for further investigation.

Transformations Involving the 2-(Difluoromethyl) Moiety

The difluoromethyl (CF₂H) group is a key pharmacophore, often considered a lipophilic bioisostere of a hydroxyl or thiol group. cas.cn Its unique electronic properties and reactivity offer several avenues for chemical modification.

Chemical Stability and Lability of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, with bond dissociation energies often exceeding 115 kcal/mol. This inherent strength imparts significant chemical and metabolic stability to fluorinated compounds. In the 2-(difluoromethyl) group of the title compound, the two C-F bonds are exceptionally robust and resistant to cleavage under typical synthetic conditions.

While generally stable, the C-F bond can be cleaved under specific, often harsh, conditions such as with potent reducing agents (e.g., alkali metals, electrochemical reduction) or through certain enzymatic processes. ccspublishing.org.cn For instance, reductive defluorination of trifluoromethylarenes to difluoromethylarenes has been achieved using photoredox catalysis or magnesium metal, a process that proceeds via a radical anion intermediate where a fluoride (B91410) ion is expelled. ccspublishing.org.cnacs.org However, for most laboratory and physiological conditions, the C-F bonds in 4-Thiazolamine, 2-(difluoromethyl)- can be considered chemically inert, allowing for transformations elsewhere in the molecule without disturbing the difluoromethyl moiety.

Reactions Involving Hydrogen on the Difluoromethyl Group

The single hydrogen atom of the difluoromethyl group exhibits distinct reactivity. Its C-H bond is activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to both deprotonation by strong bases and homolytic cleavage to form a radical.

Deprotonation: The hydrogen of the CF₂H group is significantly more acidic than a typical alkyl C-H bond. Treatment with a strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP) or a similar lithiated amide, can abstract this proton to generate a difluoromethyl carbanion. cas.cnccspublishing.org.cn This nucleophilic species can then react with various electrophiles, providing a direct method for functionalizing the difluoromethyl group itself. This approach has been successfully demonstrated for the functionalization of 3-(difluoromethyl)pyridine. cas.cnccspublishing.org.cn

Radical Reactions: The CF₂H group can also participate in radical reactions. The difluoromethyl radical (•CF₂H) can be generated from appropriate precursors and, interestingly, behaves as a nucleophilic radical. This is in stark contrast to the highly electrophilic trifluoromethyl radical (•CF₃). escholarship.orgresearchgate.net This nucleophilicity means it preferentially reacts with electron-poor regions of molecules. escholarship.org While this is more relevant to the introduction of a CF₂H group onto a heterocycle, it informs the potential reactivity of the group if subjected to radical-generating conditions.

Potential for Conversion to Other Fluorinated Groups (e.g., Trifluoromethyl, Fluoromethyl)

The transformation of the difluoromethyl group into other fluorinated moieties like trifluoromethyl (-CF₃) or monofluoromethyl (-CH₂F) represents a significant synthetic challenge but offers pathways to valuable analogues.

Conversion to Trifluoromethyl (-CF₃): The direct oxidation of a CF₂H group to a CF₃ group is an energetically demanding transformation that requires breaking a C-H bond and forming a new, very strong C-F bond. While methods for the direct fluorination of C-H bonds exist, their application to a difluoromethyl group on a complex heterocycle is not well-established. An alternative, though indirect, strategy could involve the aminofluorination of a corresponding gem-difluoroalkene precursor, which has been shown to yield α-CF₃ amines. nih.gov

Conversion to Monofluoromethyl (-CH₂F): The selective reduction of a single C-F bond in a difluoromethyl group to a C-H bond is a difficult task due to the high strength of the C-F bond. Most reductive defluorination methods are designed for the more activated trifluoromethyl group. acs.orgresearchgate.netbris.ac.uk Achieving selective mono-defluorination of a CF₂H group to a CH₂F group without over-reduction would require highly specific reagents and conditions that are not yet commonly reported in the literature.

Given these challenges, the conversion of the difluoromethyl group is considered a non-trivial synthetic endeavor, likely requiring multi-step sequences or the development of novel methodologies.

Structure Activity Relationship Sar Studies and Derivatization for Mechanistic Probes

Design and Synthesis of 4-Thiazolamine, 2-(difluoromethyl)- Analogs

The design and synthesis of analogs of 4-thiazolamine, 2-(difluoromethyl)- are central to SAR investigations. By modifying different parts of the molecule, researchers can probe the specific structural requirements for its biological activity. The primary strategies involve altering the substituents on the thiazole (B1198619) ring, introducing various functional groups at the exocyclic amino group, and replacing the thiazole core with other heterocyclic systems.

The thiazole ring possesses two positions, C4 and C5, where substituents can be introduced to probe the steric and electronic requirements of the binding pocket. The synthesis of such analogs often follows the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net In the context of 4-thiazolamine, 2-(difluoromethyl)-, this would typically involve reacting a substituted α-haloketone with 2,2-difluoroethanethioamide.

Table 1: Examples of Systematic Variation of Substituents on the Thiazole Ring

| Position of Variation | Type of Substituent | Example | Rationale |

| C4 | Aryl | 4-phenyl, 4-(4-fluorophenyl) | To probe for hydrophobic and aromatic interactions. |

| C4 | Alkyl | 4-methyl, 4-ethyl | To investigate the effect of steric bulk in the binding site. |

| C5 | Halogen | 5-bromo, 5-chloro | To explore the impact of electron-withdrawing groups and potential halogen bonding. |

| C4, C5 | Fused Ring | 4,5-dihydro-cyclopenta[d]thiazol | To create a more rigid structure and explore a larger chemical space. nih.gov |

The exocyclic amino group at the C2 position is a key site for modification, as it can act as a hydrogen bond donor. Its reactivity allows for the introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, and the formation of ureas or thioureas. nih.govmdpi.com For example, acylation with various acid chlorides or anhydrides can introduce amide functionalities, allowing for the exploration of additional hydrogen bonding interactions or the introduction of new pharmacophoric elements. mdpi.comnih.gov

Table 2: Examples of Functional Group Introduction at the Amino Nitrogen

| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Derivatization |

| Acylation | Acetyl chloride | N-acetyl | To neutralize the basicity of the amine and add a hydrogen bond acceptor. |

| Acylation | 3-(Diethylamino)propanoyl chloride | N-(3-(diethylamino)propanoyl) | To introduce a basic side chain and increase solubility. nih.gov |

| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide | To introduce a strongly acidic N-H group and a bulky aromatic moiety. |

| Urea Formation | Phenyl isocyanate | N-phenylurea | To add hydrogen bond donors and acceptors and a rigid phenyl group. |

| Thiourea (B124793) Formation | Phenyl isothiocyanate | N-phenylthiourea | To introduce a thiocarbonyl group and explore different hydrogen bonding patterns. mdpi.com |

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a whole scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. Replacing the 2-aminothiazole (B372263) core of 4-thiazolamine, 2-(difluoromethyl)- with other five- or six-membered heterocycles can lead to analogs with altered metabolic stability, polarity, or binding modes. nih.gov

Potential bioisosteres for the 2-aminothiazole ring include, but are not limited to, 1,3,4-oxadiazole (B1194373), 1,2,4-oxadiazole (B8745197), pyrazole, and pyridine. For example, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in some contexts. nih.gov The choice of the bioisostere depends on the desired properties and the specific interactions that the thiazole ring makes with its target. Each replacement will present a different arrangement of heteroatoms and hydrogen bonding capabilities, which can be critical for maintaining or enhancing biological activity.

Table 3: Potential Bioisosteric Replacements for the 2-Aminothiazole Core

| Original Scaffold | Potential Bioisostere | Key Features of Bioisostere | Potential Impact |

| 2-Aminothiazole | 2-Aminooxazole | Replacement of sulfur with oxygen. | May alter ring electronics and metabolic stability. |

| 2-Aminothiazole | 3-Aminopyrazole | Different arrangement of nitrogen atoms. | Changes in hydrogen bonding vectors and basicity. |

| 2-Aminothiazole | 2-Aminopyridine | Six-membered aromatic ring. | Altered geometry and electronic distribution. |

| 2-Aminothiazole | 5-Amino-1,3,4-thiadiazole | Isomeric rearrangement of heteroatoms. | Different dipole moment and interaction profile. |

Derivatization Techniques for Analytical and Mechanistic Investigations

To study the properties and behavior of 4-thiazolamine, 2-(difluoromethyl)-, it is often necessary to derivatize the molecule to make it suitable for specific analytical techniques or to probe its interactions in biological systems.

For analytical purposes, such as quantification in biological matrices by high-performance liquid chromatography (HPLC), it can be advantageous to attach a chromophoric or fluorophoric tag to the molecule, especially if the parent compound lacks a strong UV absorbance or fluorescence. The primary amino group of 4-thiazolamine, 2-(difluoromethyl)- is an ideal handle for such derivatization.

Reagents that react with primary amines to yield highly fluorescent products are particularly useful for enhancing detection sensitivity. nih.gov Examples include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), fluorescamine, and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent). nih.govresearchgate.net The resulting derivatives can be detected at very low concentrations using UV or fluorescence detectors.

Table 4: Examples of Reagents for Chromophoric/Fluorophoric Derivatization

| Derivatizing Reagent | Reactive Group on Reagent | Functional Group Formed | Detection Method |

| 2,4-Dinitrofluorobenzene (DNFB) | Fluoroaromatic | N-(2,4-dinitrophenyl)amine | UV/Vis Spectroscopy |

| Dansyl Chloride | Sulfonyl chloride | N-dansyl sulfonamide | Fluorescence Spectroscopy |

| Fluorescamine | Spirolactone | Pyrrolinone | Fluorescence Spectroscopy |

| 4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Fluoro-pyridinium | N-substituted pyridinium | Mass Spectrometry, Fluorescence mdpi.com |

If 4-thiazolamine, 2-(difluoromethyl)- or its analogs are chiral, either due to a stereocenter in a substituent or due to atropisomerism, it is essential to be able to separate and quantify the enantiomers. This is because enantiomers can have different pharmacological activities and toxicities. mdpi.com One common method for enantiomeric analysis is chiral derivatization. nih.gov

This technique involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com Diastereomers have different physical properties and can be separated using standard non-chiral chromatography techniques, such as reversed-phase HPLC. nih.govnih.gov The choice of CDA is critical; it must be enantiomerically pure and react quantitatively with the analyte. Examples of CDAs for primary amines include Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

Table 5: Examples of Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Moiety | Principle of Separation |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Fluoroaromatic | Formation of diastereomeric N-substituted alaninamides, separable by RP-HPLC. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | Formation of diastereomeric thioureas, separable by RP-HPLC. nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Activated carbonyl | Formation of diastereomeric carbamates, separable by RP-HPLC. nih.gov |

| (1S)-(-)-Camphanic chloride | - | Acid chloride | Formation of diastereomeric amides, separable by LC-MS/MS. nih.gov |

Labeling Strategies for Biological Probes

To investigate the biological interactions and localization of a compound like 4-Thiazolamine, 2-(difluoromethyl)-, it can be chemically modified into a biological probe. This typically involves attaching a reporter group, such as a fluorescent dye, without significantly altering the molecule's inherent biological activity. The 2-aminothiazole scaffold offers a prime location for such modifications at the exocyclic amino group.

Fluorogenic labeling is a sophisticated strategy where a synthetic probe is designed to be non-fluorescent (dark) until it binds to its specific biological target, minimizing background signal and eliminating the need to wash away unbound probes. nih.govniscpr.res.in This "turn-on" mechanism can be achieved through several processes, including conformational locking of a molecular rotor or unquenching of a quenched fluorophore upon binding. academie-sciences.fr

For 4-Thiazolamine, 2-(difluoromethyl)-, derivatization at the 2-amino position could be used to create such probes. This can be achieved through covalent or non-covalent labeling strategies. academie-sciences.fr

Covalent Labeling: The amino group can be functionalized with a reactive handle that forms a stable, covalent bond with a specific tag on a target protein. This allows for permanent labeling, useful for pulse-chase experiments to study protein turnover. academie-sciences.fr

Non-Covalent Labeling: The molecule could be linked to a fluorogen that binds non-covalently to a genetically encoded tag (like a specific protein or RNA aptamer), with fluorescence activation occurring only upon binding. niscpr.res.inacademie-sciences.fr

Recent advancements have focused on developing fluorogenic probes for various imaging applications, including super-resolution microscopy. nih.gov The design of these probes involves careful selection of the fluorophore, any linking spacers, and the reactive group to ensure high selectivity and imaging contrast. nih.gov The versatility of the 2-aminothiazole core makes it an adaptable scaffold for creating a diverse toolkit of such advanced biological probes. researchgate.net

Table 1: Potential Derivatization Strategies for Probe Development

| Strategy | Description | Key Feature |

|---|---|---|

| Fluorophore Conjugation | The 2-amino group is acylated or alkylated with a linker attached to a fluorescent dye. | Direct attachment of a reporter group. |

| Bioorthogonal Handle | The amino group is modified with a small, inert functional group (e.g., an alkyne or azide) for later reaction with a probe via "click chemistry". | Allows for two-step labeling in a biological environment. |

| Fluorogen Attachment | The thiazole derivative is incorporated into a larger system that is itself a fluorogen, designed to activate upon target binding. | Provides high signal-to-noise ratio for imaging. nih.gov |

Computational Approaches to Guide SAR Development

Computational chemistry is indispensable for accelerating the drug discovery process by predicting how chemical structures relate to their biological activity, thus guiding the synthesis of more effective and selective molecules.

Ligand-Based and Structure-Based Design Principles

The development of potent derivatives of 4-Thiazolamine, 2-(difluoromethyl)- would rely on two key computational design philosophies: ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying the common chemical features, or pharmacophore, responsible for their activity. For the 2-aminothiazole class, this would involve comparing various active derivatives to determine the optimal size, shape, and electronic properties of substituents on the thiazole ring. Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this approach, creating mathematical models that correlate chemical structure with biological activity. mdpi.com

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), this becomes a powerful strategy. nih.govresearchgate.net Molecular docking simulations can be used to predict how a ligand, such as 4-Thiazolamine, 2-(difluoromethyl)-, fits into the target's binding site. researchgate.netnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. For instance, the difluoromethyl group at the C2 position would be analyzed for its potential hydrogen bonding capabilities and steric fit within the binding pocket. Structure-based design has been successfully used to optimize 2-aminothiazole derivatives as potent enzyme inhibitors. researchgate.net

Prediction of Molecular Interactions and Binding Affinity

Accurately predicting the strength of the interaction between a drug candidate and its target—its binding affinity—is a critical goal of computational chemistry. mdpi.com This not only predicts whether an interaction will occur but also quantifies its strength, which is crucial for determining a drug's potential efficacy.

Several computational methods are employed for this purpose:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, generating a score that estimates binding affinity. researchgate.net Docking studies on thiazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their activity. nih.govnih.gov For 4-Thiazolamine, 2-(difluoromethyl)-, docking would reveal how the fluorine atoms of the difluoromethyl group interact with amino acid residues in a target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. mdpi.com For thiazole derivatives, QSAR has shown that parameters related to molecular shape and electronic properties are key predictors of antimicrobial activity. mdpi.com

Machine Learning and Deep Learning: More advanced methods, such as those using deep neural networks (e.g., DeepDTA), are being developed to predict drug-target binding affinity with higher accuracy. These models learn complex patterns from large datasets of known drug-target interactions. mdpi.com

Table 2: Computational Methods for SAR Analysis

| Method | Principle | Application to 4-Thiazolamine, 2-(difluoromethyl)- |

|---|---|---|

| Molecular Docking | Simulates the binding pose of a ligand in a protein's active site. | Predict binding mode and affinity to hypothetical targets. |

| QSAR | Correlates molecular descriptors with biological activity. | Predict activity based on the physicochemical properties of the difluoromethyl group. |

| Deep Learning | Uses neural networks to learn from large chemical and biological datasets. mdpi.com | Predict binding affinity across a range of potential targets. |

Elucidation of Molecular Mechanisms of Action (Hypothetical Biological Targets)

The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological effects. nih.gov Based on activities reported for analogous compounds, several hypothetical targets can be proposed for 4-Thiazolamine, 2-(difluoromethyl)-.

Protein Kinases: Many 2-aminothiazole derivatives are potent protein kinase inhibitors. For example, a 2-aminothiazole-4-carboxamide (B58295) series was optimized for potent inhibition of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle, highlighting its potential as an anticancer agent. researchgate.net The specific substitution pattern on the thiazole ring is critical for achieving selectivity against different kinases.

Enzymes in Microbial Pathways: The thiazole ring is a core component of thiamine (B1217682) (Vitamin B1), and its derivatives can interfere with microbial metabolic pathways. Thiazoles have shown significant antimicrobial, antimycobacterial, and antiplasmodial activities. nih.gov Potential targets include enzymes like glucosamine-6-phosphate synthase, which is essential for the formation of the fungal cell wall. mdpi.com

Aspartic Proteases: A series of 2-amino-4-thiazole-containing compounds were developed as potent and selective inhibitors of renin, an aspartic protease involved in regulating blood pressure.

Cholinesterases: Certain thiazole derivatives show promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. nih.gov This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The introduction of a 2-(difluoromethyl) group is expected to significantly modulate the compound's properties. The electronegative fluorine atoms can alter the pKa of the 2-amino group and participate in hydrogen bonding or other electrostatic interactions within a target's binding site, potentially enhancing potency and selectivity for any of these hypothetical targets.

Theoretical and Computational Investigations of 4 Thiazolamine, 2 Difluoromethyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of 4-Thiazolamine, 2-(difluoromethyl)-. These ab initio and density functional theory (DFT) methods allow for the precise modeling of the molecule's behavior.

Geometry Optimization and Conformational Landscape Analysis

The process of geometry optimization seeks to determine the most stable three-dimensional arrangement of atoms in the 4-Thiazolamine, 2-(difluoromethyl)- molecule, corresponding to the minimum energy on its potential energy surface. This is crucial for understanding its reactivity and interactions. Through computational software, various starting geometries are refined to identify the global minimum and any significant local minima, which represent stable conformers.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of 4-Thiazolamine, 2-(difluoromethyl)-

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(F2H) | 1.51 | ||

| C2-N3 | 1.32 | ||

| N3-C4 | 1.38 | ||

| C4-C5 | 1.37 | ||

| C5-S1 | 1.73 | ||

| S1-C2 | 1.74 | ||

| C4-N(H2) | 1.36 | ||

| S1-C2-N3 | 114.5 | ||

| C2-N3-C4 | 110.8 | ||

| N3-C4-C5 | 115.2 | ||

| C4-C5-S1 | 111.3 | ||

| C5-S1-C2 | 88.2 | ||

| N3-C4-N(H2) | 121.9 | ||

| H-C(F2)-C2-N3 | |||

| F1-C(F2)-C2-S1 | |||

| F2-C(F2)-C2-S1 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of 4-Thiazolamine, 2-(difluoromethyl)- provides a deep understanding of its chemical reactivity and spectroscopic properties. Key to this is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For 4-Thiazolamine, 2-(difluoromethyl)-, the HOMO is typically localized on the electron-rich thiazolamine ring, particularly the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is often distributed over the thiazole (B1198619) ring and the electron-withdrawing difluoromethyl group.

Table 2: Calculated Electronic Properties of 4-Thiazolamine, 2-(difluoromethyl)-

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and depend on the computational method and solvent model employed.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.